hepta-1,6-dien-3-ol
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Overview
Description
Hepta-1,6-dien-3-ol is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol characterized by the presence of two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-1,6-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with acetylene in the presence of a catalyst. This reaction typically requires specific conditions, such as elevated temperatures and pressures, to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of hepta-1,6-diyne-3-ol. This process involves the use of metal catalysts, such as palladium or platinum, under controlled conditions to ensure the selective reduction of the triple bond to a double bond while preserving the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions: Hepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hepta-1,6-dien-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield heptane-3-ol, especially when using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Hepta-1,6-dien-3-one.
Reduction: Heptane-3-ol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Hepta-1,6-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of polymers and other industrial chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of hepta-1,6-dien-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the double bonds in the compound can participate in reactions with enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Hepta-1,6-dien-3-ol can be compared with other similar compounds, such as:
Hepta-1,6-diyne-3-ol: This compound has a triple bond instead of a double bond, making it more reactive in certain chemical reactions.
Hepta-1,6-dien-4-ol: The position of the hydroxyl group is different, which can affect the compound’s reactivity and applications.
3-Methyl-1,6-heptadien-3-ol: The presence of a methyl group introduces steric hindrance, influencing the compound’s chemical behavior.
This compound stands out due to its unique combination of double bonds and a hydroxyl group, making it a versatile compound for various applications.
Properties
IUPAC Name |
hepta-1,6-dien-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCNWJJCBGANDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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